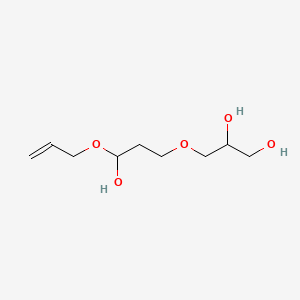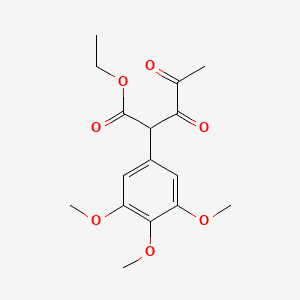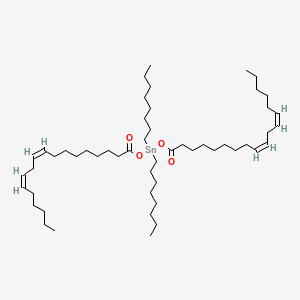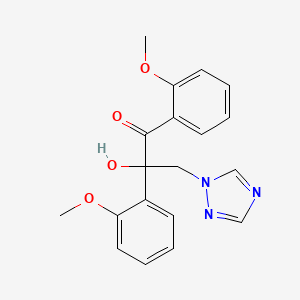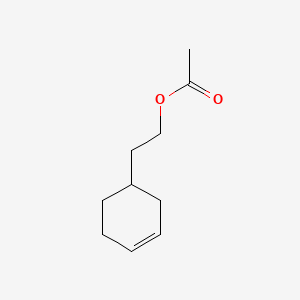
Sodium p-benzoyltoluene-alpha-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium p-benzoyltoluene-alpha-sulphonate, also known as 4-Benzoylbenzenemethanesulfonic acid sodium salt, is a chemical compound with the molecular formula C14H11NaO4S and a molecular weight of 298.29 g/mol . This compound is characterized by its sulfonate group attached to a benzoyl-substituted toluene structure, making it a versatile compound in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium p-benzoyltoluene-alpha-sulphonate typically involves the sulfonation of p-benzoyltoluene. The process begins with the reaction of p-benzoyltoluene with sulfur trioxide or chlorosulfonic acid, leading to the formation of the sulfonic acid derivative. This intermediate is then neutralized with sodium hydroxide to yield the sodium salt form .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient mixing techniques helps in achieving consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: Sodium p-benzoyltoluene-alpha-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfinate derivatives, and various substituted benzoyltoluene compounds .
Aplicaciones Científicas De Investigación
Sodium p-benzoyltoluene-alpha-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonated aromatic compounds.
Biology: The compound is utilized in biochemical assays and as a surfactant in various biological experiments.
Industry: this compound is employed in the production of detergents, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of sodium p-benzoyltoluene-alpha-sulphonate involves its interaction with various molecular targets. The sulfonate group enhances the compound’s solubility and reactivity, allowing it to participate in a range of chemical reactions. In biological systems, it can interact with proteins and enzymes, potentially altering their activity and function .
Comparación Con Compuestos Similares
Sodium p-toluenesulfonate: Similar in structure but lacks the benzoyl group.
Sodium benzenesulfonate: Contains a sulfonate group attached directly to a benzene ring without the toluene moiety.
Sodium p-benzoylbenzenesulfonate: Similar but with a different substitution pattern on the benzene ring
Uniqueness: Sodium p-benzoyltoluene-alpha-sulphonate is unique due to the presence of both benzoyl and sulfonate groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring both hydrophobic and hydrophilic characteristics .
Propiedades
Número CAS |
78697-20-8 |
|---|---|
Fórmula molecular |
C14H11NaO4S |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
sodium;(4-benzoylphenyl)methanesulfonate |
InChI |
InChI=1S/C14H12O4S.Na/c15-14(12-4-2-1-3-5-12)13-8-6-11(7-9-13)10-19(16,17)18;/h1-9H,10H2,(H,16,17,18);/q;+1/p-1 |
Clave InChI |
NUFPFGYOLACNDJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


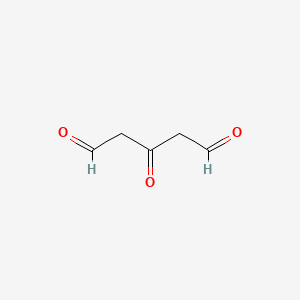
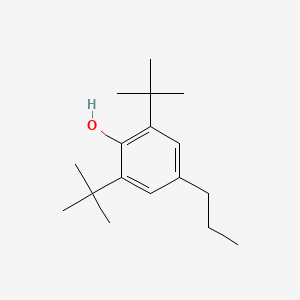
![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
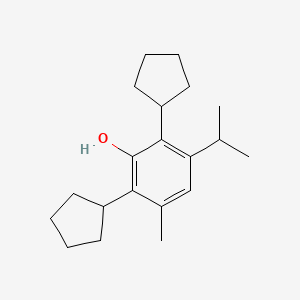
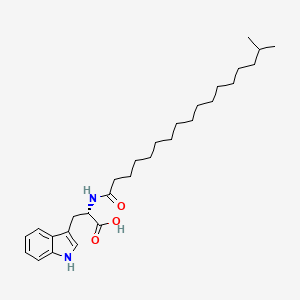
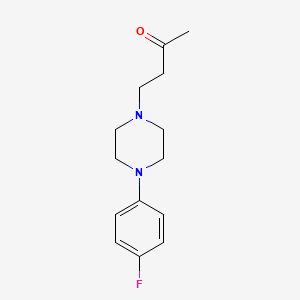
![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)

